molecular formula C5H4ClN5 B1426457 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine CAS No. 1306739-68-3

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B1426457
CAS No.: 1306739-68-3
M. Wt: 169.57 g/mol
InChI Key: UQNMBTMDTZKFKO-UHFFFAOYSA-N
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Description

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a chemical compound with the CAS Number: 1306739-68-3 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-5-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H, (H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

Antibacterial Activity

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine, as part of the 1,2,4-triazole family, has been investigated for its antibacterial properties, particularly against Staphylococcus aureus. The compound's structural similarity to known antibacterial agents suggests potential utility in combating antibiotic-resistant strains. The incorporation of triazole and pyrimidin-5-amine moieties into hybrid molecules has shown broad-spectrum antibacterial activity, highlighting the importance of these structures in medicinal chemistry for the development of new antibacterial agents (Li & Zhang, 2021).

Optical Sensors

Compounds featuring the pyrimidine structure, including derivatives of this compound, have been utilized in the creation of optical sensors. These sensors leverage the unique properties of pyrimidine derivatives for detection applications, demonstrating the versatility of this chemical framework beyond its biological activity. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes in various analytical and detection contexts (Jindal & Kaur, 2021).

Fine Organic Synthesis

This compound and related amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry. Their applications span the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are also used in creating analytical reagents, flotation reagents, heat-resistant polymers, and fluorescent products, showcasing their broad utility in both applied sciences and industrial applications (Nazarov et al., 2021).

Anticancer Applications

The triazolo[4,3-c]pyrimidin-5-amine scaffold, as part of the broader triazole and pyrimidine classes, has been explored for its potential in anticancer therapies. The structural features of these compounds facilitate the design of novel therapeutics targeting various cancer types. Research into hybrid molecules incorporating these motifs aims to exploit their biological activities for therapeutic benefit, offering a promising direction for future anticancer drug development (Phillips & Rathod, 2010).

Central Nervous System (CNS) Drug Development

Compounds containing the pyrimidine motif, including this compound derivatives, have been identified as potential lead molecules for synthesizing CNS-active drugs. The presence of nitrogen and other heteroatoms within these structures contributes to a range of CNS effects, from depression and euphoria to convulsion management, suggesting a pathway for developing novel therapeutics targeting CNS disorders (Saganuwan, 2017).

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNMBTMDTZKFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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